Valeryl Bromide

Description

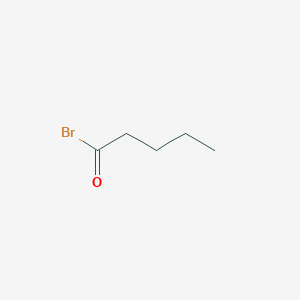

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOHPUYPQQKECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456512 | |

| Record name | Valeryl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-26-5 | |

| Record name | Valeryl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Valeryl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Valeryl Bromide from Valeric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of valeryl bromide from valeric acid, a critical process for the introduction of the valeryl group in the development of pharmaceutical agents and other fine chemicals. This compound serves as a reactive intermediate, readily participating in nucleophilic substitution reactions to form esters, amides, and other derivatives. This document outlines the primary synthetic methodologies, detailed experimental protocols, and essential safety considerations.

Introduction to Synthetic Strategies

The conversion of valeric acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a bromine atom. This transformation is typically achieved using phosphorus-based brominating agents. The two most prevalent and effective methods are:

-

Reaction with Phosphorus Tribromide (PBr₃): This is a classic and widely used method for the preparation of acyl bromides from carboxylic acids. The reaction proceeds through the formation of a phosphorous ester intermediate, which is subsequently displaced by a bromide ion in an SN2-type reaction. The driving force for this reaction is the formation of the strong phosphorus-oxygen bond in the phosphorous acid byproduct.

-

Reaction with Triphenylphosphine and a Bromine Source: An alternative approach involves the use of triphenylphosphine (PPh₃) in combination with a source of bromine, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). This method generates a phosphonium bromide intermediate, which activates the carboxylic acid for subsequent nucleophilic attack by the bromide ion. This method is often favored for its milder reaction conditions.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from valeric acid using the two primary methods.

| Parameter | Method 1: Phosphorus Tribromide (PBr₃) | Method 2: Triphenylphosphine (PPh₃) / Bromine (Br₂) |

| Reactant Molar Ratio | Valeric Acid : PBr₃ ≈ 3 : 1.1 | Valeric Acid : PPh₃ : Br₂ ≈ 1 : 1.1 : 1.1 |

| Solvent | Dichloromethane (CH₂Cl₂) or neat (no solvent) | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) |

| Reaction Temperature | 0 °C to room temperature (20-25 °C) | 0 °C to room temperature (20-25 °C) |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

| Purification Method | Fractional distillation under reduced pressure | Filtration to remove triphenylphosphine oxide followed by distillation. |

| Product Boiling Point | 63 - 65 °C at 66 mmHg[1][2], 153.565 °C at 760 mmHg[3] | 63 - 65 °C at 66 mmHg[1][2], 153.565 °C at 760 mmHg |

| Product Density | 1.340 g/cm³ - 1.36 g/cm³ | 1.340 g/cm³ - 1.36 g/cm³ |

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

Materials:

-

Valeric acid (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous dichloromethane (optional, as solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube is charged with valeric acid. If a solvent is used, anhydrous dichloromethane is added to dissolve the acid.

-

Addition of PBr₃: The flask is cooled in an ice bath to 0 °C. Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution of valeric acid over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 1-2 hours. The progress of the reaction can be monitored by the cessation of hydrogen bromide gas evolution.

-

Work-up and Purification: The reaction mixture is then fitted to a distillation apparatus. The crude this compound is purified by fractional distillation under reduced pressure. The fraction boiling at 63-65 °C at 66 mmHg is collected.

Method 2: Synthesis using Triphenylphosphine (PPh₃) and Bromine (Br₂)

Materials:

-

Valeric acid (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.1 eq)

-

Bromine (Br₂) (1.1 eq)

-

Anhydrous dichloromethane

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser with a drying tube

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with valeric acid and triphenylphosphine in anhydrous dichloromethane.

-

Addition of Bromine: The flask is cooled to 0 °C in an ice bath. A solution of bromine in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred reaction mixture. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction: After the addition of bromine is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another 1-2 hours.

-

Work-up and Purification: The reaction mixture will contain a precipitate of triphenylphosphine oxide. The solid is removed by filtration. The filtrate, containing the this compound, is then concentrated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure.

Safety Considerations

-

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn.

-

This compound is a corrosive and moisture-sensitive compound. It will release hydrogen bromide gas upon contact with moisture. All handling should be performed in a dry environment, and appropriate PPE should be used.

-

The reactions are exothermic and should be cooled appropriately.

-

The byproduct, hydrogen bromide, is a corrosive gas and should be vented through a proper scrubbing system.

Visualization of a Signaling Pathway or Experimental Workflow

Below are diagrams illustrating the chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical Properties of n-Pentanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Pentanoyl bromide, also known as valeryl bromide, is a reactive acyl bromide with the chemical formula C₅H₉BrO.[1] As a member of the acyl halide family, it serves as a key intermediate in various organic syntheses, including the preparation of esters, amides, and other carbonyl derivatives. Its utility in the pharmaceutical and agrochemical industries necessitates a thorough understanding of its physical characteristics for safe handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical properties of n-pentanoyl bromide, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

n-Pentanoyl bromide is a colorless to light yellow or light orange clear liquid at room temperature.[2] Like other acyl halides, it is sensitive to moisture. The following tables summarize the available quantitative data for its key physical properties. It is important to note that much of the publicly available data originates from chemical suppliers and calculated values, with limited peer-reviewed experimental data.

General and Molar Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉BrO | [1][2][3] |

| Molecular Weight | 165.03 g/mol | |

| CAS Number | 1889-26-5 | |

| Physical State | Liquid (at 20°C) | |

| Appearance | Colorless to light yellow/orange clear liquid |

Thermal and Density Properties

| Property | Value | Source(s) |

| Boiling Point | 63 - 65 °C at 66 mmHg | |

| 64 °C at 66 mmHg | ||

| 153.565 °C at 760 mmHg (Calculated) | ||

| Melting Point | No data available | |

| Density | 1.340 g/cm³ | |

| 1.36 g/cm³ | ||

| Specific Gravity (20/20) | 1.34 | |

| Flash Point | 56 °C |

Optical and Solubility Properties

| Property | Value | Source(s) |

| Refractive Index | 1.460 | |

| Solubility in Water | Reacts (hydrolyzes) | |

| Solubility in Organic Solvents | Soluble (presumed in aprotic solvents) |

Experimental Protocols

The following section details the methodologies for determining the key physical properties of n-pentanoyl bromide. These protocols are based on standard laboratory techniques for organic compounds and should be performed with appropriate safety precautions, given the corrosive and moisture-sensitive nature of acyl halides.

Determination of Boiling Point

The boiling point of n-pentanoyl bromide can be accurately determined using the Thiele tube method or by distillation.

Thiele Tube Method:

-

Sample Preparation: A small amount of n-pentanoyl bromide (0.5-1.0 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The induced convection currents in the oil ensure uniform heating.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at the ambient atmospheric pressure. For precise measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

Measurement of Density

The density of liquid n-pentanoyl bromide can be determined using a pycnometer.

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with n-pentanoyl bromide, taking care to avoid air bubbles. The measurement should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature water bath until it reaches the desired temperature (e.g., 20°C).

-

Volume Adjustment: Any excess liquid due to thermal expansion is removed, and the pycnometer is sealed.

-

Weighing: The filled pycnometer is dried on the outside and weighed accurately.

-

Calculation: The density is calculated by dividing the mass of the n-pentanoyl bromide (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of n-pentanoyl bromide are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

Assessment of Solubility

A qualitative assessment of solubility can be performed.

-

Solubility in Water: A few drops of n-pentanoyl bromide are added to a test tube containing deionized water. The mixture is observed for signs of dissolution versus the formation of a separate layer and any evidence of a chemical reaction (e.g., fuming, evolution of gas), which indicates hydrolysis.

-

Solubility in Organic Solvents: The solubility of n-pentanoyl bromide in various aprotic organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran, hexane) is tested by adding a small amount of the acyl bromide to a portion of the solvent and observing for complete miscibility.

Experimental Workflow

The logical progression for determining the physical properties of n-pentanoyl bromide is outlined in the following diagram. This workflow ensures that sample integrity is maintained and that properties are determined in a systematic manner.

References

Valeryl Bromide: A Comprehensive Technical Guide for Researchers

Valeryl Bromide , also known as pentanoyl bromide, is a reactive acyl bromide widely utilized as a chemical intermediate in the synthesis of a diverse range of organic compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₅H₉BrO. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 1889-26-5 | [1][2] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| Molecular Formula | C₅H₉BrO | [1] |

| Density | 1.34 g/cm³ at 25 °C | |

| Boiling Point | 153.6 °C at 760 mmHg | |

| Purity | Typically >98% | |

| Appearance | Colorless to light yellow clear liquid |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of valeric acid. While specific laboratory-scale protocols can vary, a general and effective method involves the use of a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Experimental Protocol: Synthesis from Valeric Acid using Phosphorus Tribromide

This protocol describes a representative procedure for the synthesis of this compound from valeric acid.

Materials:

-

Valeric acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture to room temperature.

-

The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound serves as a crucial building block in organic synthesis, primarily in acylation reactions to form esters and amides. These functional groups are prevalent in a vast number of pharmaceuticals.

Esterification Reactions

This compound readily reacts with alcohols and phenols to form the corresponding valerate esters. This reaction is a cornerstone in the synthesis of various compounds, including potential drug candidates.

This protocol details the synthesis of 4-nitrophenyl pentanoate, a representative esterification reaction.

Materials:

-

This compound

-

4-Nitrophenol

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 4-nitrophenol in anhydrous DCM in a round-bottom flask.

-

Add a slight excess of a base, such as pyridine, to the solution and stir. The base acts as a scavenger for the hydrobromic acid (HBr) byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-nitrophenyl pentanoate, which can be further purified by recrystallization or column chromatography.

Amidation Reactions

Similarly, this compound reacts with primary and secondary amines to yield N-substituted pentanamides. This reaction is fundamental in the synthesis of numerous biologically active amides.

This protocol outlines the synthesis of N-phenylpentanamide.

Materials:

-

This compound

-

Aniline

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve aniline in the chosen anhydrous solvent.

-

Add a slight molar excess of the base to the solution.

-

Cool the mixture in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, work up the mixture by washing with dilute acid, followed by a basic solution, and then brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

The resulting crude N-phenylpentanamide can be purified by recrystallization or column chromatography.

General Acylation Reaction Pathway

Caption: General pathway for acylation reactions.

Role in Targeting Biological Signaling Pathways

While this compound itself is a reactive intermediate and not typically a direct modulator of biological pathways, its derivatives, particularly amides, have been explored for their potential to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

The introduction of the valeryl (pentanoyl) group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The five-carbon chain can enhance lipophilicity, potentially improving membrane permeability and access to intracellular targets.

Valeramide Derivatives as Potential Modulators of Cannabinoid Receptors

Research has shown that amides of polyunsaturated fatty acids with dopamine can exhibit cannabinoid-like activity. Although not directly synthesized from this compound, this highlights a relevant signaling pathway where valeramide-like structures could play a role. The endocannabinoid system, which includes the CB1 and CB2 receptors (both GPCRs), is a key regulator of numerous physiological processes, including pain, mood, and appetite. The synthesis of novel valeramides and their evaluation as ligands for cannabinoid receptors represents a promising area for drug discovery.

Hypothetical Signaling Pathway Interaction

Caption: Potential interaction with a GPCR pathway.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering an efficient route to the formation of esters and amides. Its application in the synthesis of novel compounds for drug discovery is significant, providing a scaffold that can be readily modified to explore structure-activity relationships. While direct biological activity of this compound is not its primary feature, the derivatives synthesized from it hold potential for modulating key signaling pathways, making it a compound of continued interest for researchers in medicinal chemistry and drug development.

References

Valeryl Bromide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of valeryl bromide in common organic solvents. Due to its reactive nature, particularly with protic solvents, quantitative solubility data is scarce in publicly available literature. Therefore, this guide focuses on qualitative solubility, reactivity considerations, and a detailed experimental protocol for determining its solubility under controlled conditions.

Understanding the Solubility of this compound: A Qualitative Approach

This compound (pentanoyl bromide) is a reactive acyl halide. Its solubility is not merely a physical dissolution process but is often intertwined with its chemical reactivity. The principle of "like dissolves like" provides a foundational understanding of its solubility in various organic solvents. As a relatively nonpolar molecule with a polar carbonyl group, it is expected to be soluble in a range of aprotic organic solvents.

However, its high reactivity, particularly towards nucleophiles, dictates its stability in different solvent classes. Acyl halides readily react with protic solvents such as water and alcohols in vigorous, often exothermic, reactions to form carboxylic acids and esters, respectively.[1] Therefore, traditional solubility measurements in these solvents are not feasible as the solute chemically transforms.

The following table summarizes the expected qualitative solubility and reactivity of this compound in common organic solvents based on established chemical principles.

| Solvent Class | Common Solvents | Expected Solubility | Reactivity and Remarks |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Soluble / Miscible | Generally good solvents for dissolution with lower reactivity compared to protic solvents. Anhydrous conditions are crucial to prevent hydrolysis from trace moisture. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Excellent solvents for this compound, often used as reaction media for acyl halides.[2] Anhydrous grades should be used. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Good solvents that are chemically compatible under anhydrous conditions.[2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible | Expected to be good solvents due to their nonpolar nature. |

| Alkanes | Hexane, Heptane | Soluble / Miscible | This compound is likely soluble in these nonpolar solvents. |

| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive (Decomposes) | Reacts, often violently, to form pentanoic acid and the corresponding ester.[1] These are not suitable solvents for determining physical solubility. |

Experimental Protocol for Solubility Determination of this compound

Given the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions and careful handling. The following protocol outlines a general method for determining the solubility of this compound in aprotic organic solvents.

Objective: To determine the solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, hexane)

-

Drying agent for solvent (e.g., molecular sieves)

-

Inert gas (e.g., nitrogen or argon)

-

Glassware (dried in an oven at >100°C and cooled under an inert atmosphere)

-

Vials with septa

-

Gas-tight syringes

-

Volumetric flasks

-

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Solvent Preparation: Ensure the chosen solvent is rigorously dried. Freshly distill from an appropriate drying agent or use a commercially available anhydrous grade solvent passed through a column of activated molecular sieves.

-

Preparation of Saturated Solutions: a. Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a series of oven-dried vials. b. Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial. c. Seal the vials with septa and crimp caps. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. e. Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound at the bottom of the vials indicates a saturated solution.

-

Sample Preparation for Analysis: a. Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle. b. Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed, gas-tight syringe. c. Immediately transfer the aliquot to a volumetric flask and dilute with the same anhydrous solvent to a known final volume. This diluted sample will be used for analysis.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same anhydrous solvent. b. Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

-

This compound is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All operations should be carried out under strictly anhydrous and inert conditions to prevent reaction with atmospheric moisture.

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a reactive compound like this compound is illustrated in the following diagram.

Caption: Workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Valeryl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for valeryl bromide (pentanoyl bromide). It includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis process.

Spectroscopic Data Presentation

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C5) | ~0.94 | Triplet (t) | 3H |

| CH₂ (C4) | ~1.37 | Sextet | 2H |

| CH₂ (C3) | ~1.66 | Quintet | 2H |

| CH₂ (C2) | ~2.99 | Triplet (t) | 2H |

Solvent: CDCl₃. Reference: TMS (0 ppm). Data derived from spectral information.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C5 (CH₃) | ~13.7 |

| C4 (CH₂) | ~22.0 |

| C3 (CH₂) | ~26.5 |

| C2 (CH₂) | ~45.0 |

| C1 (C=O) | ~170.0 |

Solvent: CDCl₃. Note: These are predicted values based on typical shifts for acyl halides and related structures. The carbonyl carbon (C1) in acyl bromides is highly deshielded.

Table 3: Key FT-IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C=O (Acyl Bromide) | ~1800 | Strong | Stretch |

| C-H (Alkyl) | 2850-2960 | Medium-Strong | Stretch |

| C-Br | 515-690 | Medium | Stretch |

Note: The carbonyl (C=O) stretching frequency for acyl bromides is characteristically high due to the inductive effect of the bromine atom.[2]

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure the solvent contains 0.03% (v/v) TMS to serve as an internal standard.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manual probe.

-

Spectrometer Calibration: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform shimming to optimize the magnetic field homogeneity.[3]

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using standard parameters.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample.

Materials:

-

This compound sample

-

FT-IR Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory. This accounts for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a single drop of neat (undiluted) this compound onto the center of the diamond ATR crystal.[4]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, carefully clean the ATR crystal by wiping it with a Kimwipe dampened with isopropanol or another suitable solvent.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final structural confirmation.

References

An In-Depth Technical Guide to the Safe Handling and Use of Valeryl Bromide

For Researchers, Scientists, and Drug Development Professionals

Valeryl bromide (Pentanoyl bromide), a reactive acyl bromide, is a valuable reagent in organic synthesis, particularly for the formation of esters and amides. Its utility in the construction of complex molecules makes it a relevant tool for researchers in drug development and medicinal chemistry. However, its reactivity also necessitates stringent safety protocols to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data is crucial for risk assessment and the implementation of appropriate control measures in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₅H₉BrO | --INVALID-LINK-- |

| Molecular Weight | 165.03 g/mol | --INVALID-LINK-- |

| CAS Number | 1889-26-5 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow/orange clear liquid | TCI Chemicals |

| Boiling Point | 64 °C at 66 mmHg | TCI Chemicals |

| Density | 1.34 g/cm³ | TCI Chemicals |

| Flash Point | 56 °C | TCI Chemicals |

| Moisture Sensitivity | Decomposes in contact with water | TCI Chemicals |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and it is imperative that all personnel handling this chemical are fully aware of its potential dangers. The Global Harmonized System (GHS) classifications highlight its primary hazards.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H290: May be corrosive to metals.[2]

-

H314: Causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following should be considered mandatory when handling this substance:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which can lead to severe burns. |

| Body Protection | Flame-retardant lab coat. | Protects against splashes and fire hazards. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary. | Prevents inhalation of corrosive and flammable vapors. |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Handling:

-

All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.

-

Use only non-sparking tools and explosion-proof equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area, away from sources of ignition and moisture.

-

Keep containers tightly sealed under an inert atmosphere.

-

Store in a corrosive-resistant container with a resistant inner liner.

-

Store locked up.

-

Incompatible materials to avoid include strong oxidizing agents, strong bases, and water.

-

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Spill and Leak Management

A workflow for managing a this compound spill is outlined below. All spills should be treated as serious incidents and handled by trained personnel.

Caption: Workflow for this compound Spill Response.

Experimental Protocols and Applications

This compound is primarily used as an acylating agent in organic synthesis. It readily reacts with nucleophiles such as alcohols, amines, and arenes to introduce the valeryl group. This reactivity is harnessed in the synthesis of pharmaceuticals and agrochemicals.

Representative Experimental Protocol: Friedel-Crafts Acylation

The following is a detailed protocol for a Friedel-Crafts acylation reaction, a common application for acyl halides like this compound. This procedure is adapted from a protocol for the closely related Valeryl chloride and is directly applicable with similar safety and handling considerations.

Objective: To synthesize an aryl ketone via the acylation of an aromatic compound using this compound.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as a solvent

-

A suitable aromatic substrate (e.g., benzene, toluene)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

In a fume hood, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane to the flask.

-

Cool the flask to 0 °C using an ice bath and begin stirring to create a slurry.

-

-

Reaction:

-

Add the aromatic substrate (1.0 equivalent) to the stirred AlCl₃ slurry.

-

Add this compound (1.1 equivalents) to the dropping funnel, diluted with a small amount of anhydrous DCM.

-

Add the this compound solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40 °C for DCM) for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Cool the reaction flask back down to 0 °C in an ice bath.

-

In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.

-

Slowly and carefully quench the reaction by pouring the reaction mixture onto the ice/HCl mixture with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography or distillation.

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: General Workflow for a Friedel-Crafts Acylation Reaction.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Waste from residues/unused products: Dispose of contents/container to an approved waste disposal plant.

-

Contaminated packaging: Dispose of in the same manner as the product itself.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Conclusion

This compound is a potent and versatile reagent for chemical synthesis. Its effective use in research and development is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its handling and utilize its synthetic potential in a safe and responsible manner. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Valeryl Bromide in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl bromide, also known as 1-bromopentane, is a primary alkyl halide that serves as a key substrate in various nucleophilic substitution reactions. Understanding its mechanism of action is fundamental for controlling reaction outcomes and designing synthetic pathways in drug development and other chemical industries. This guide provides a comprehensive overview of the predominant reaction mechanism, kinetic data, potential side reactions, and detailed experimental protocols.

Core Mechanism: The S(_N)2 Pathway

Due to its structure as a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism .[1][2] This mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2][3]

Key features of the S(_N)2 reaction with this compound include:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound (substrate) and the nucleophile.[3] The rate law is expressed as: Rate = k[CH(_3)(CH(_2))(_3)CH(_2)Br][Nucleophile]. Doubling the concentration of either reactant will double the reaction rate.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom (180° to the C-Br bond). This is due to the steric hindrance and electrostatic repulsion from the electron-rich bromine atom.

-

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing bromide ion. The geometry at the carbon center is trigonal bipyramidal.

-

Inversion of Stereochemistry: A key characteristic of the S(_N)2 mechanism is the inversion of configuration at the chiral center, often referred to as a Walden inversion. If the reaction were to start with a chiral analog of this compound, the product would have the opposite stereochemistry.

The reactivity of alkyl halides in S(_N)2 reactions is highly sensitive to steric hindrance. The order of reactivity is methyl > primary > secondary >> tertiary. As a primary alkyl halide, this compound is a favorable substrate for S(_N)2 reactions.

Visualizing the S(_N)2 Mechanism

The following diagram illustrates the concerted S(_N)2 mechanism for the reaction of this compound with a generic nucleophile (Nu(^-)).

Caption: S(_N)2 mechanism of this compound.

Competing Reaction: E2 Elimination

Under certain conditions, particularly with a strong, sterically hindered base, the E2 (Elimination, Bimolecular) reaction can compete with S(_N)2 substitution. In the E2 mechanism, the nucleophile acts as a base, abstracting a proton from the carbon adjacent (beta-carbon) to the carbon bearing the bromine. This results in the formation of an alkene.

For this compound, the E2 reaction would yield 1-pentene. The competition between S(_N)2 and E2 is influenced by:

-

Nature of the Nucleophile/Base: Strong, bulky bases (e.g., tert-butoxide) favor E2, while good nucleophiles that are weak bases (e.g., iodide) favor S(_N)2.

-

Temperature: Higher temperatures tend to favor elimination over substitution.

Caption: Competing E2 elimination reaction.

Quantitative Data

The following tables summarize illustrative kinetic and product ratio data for nucleophilic substitution reactions of primary alkyl bromides like this compound under various conditions.

Table 1: Relative S(_N)2 Reaction Rates with Different Nucleophiles

| Nucleophile | Solvent | Relative Rate Constant (k) |

I | Acetone | ~100,000 |

CN | Ethanol | ~10,000 |

N(_3) | Ethanol | ~5,000 |

OH | Ethanol/Water | ~1,000 |

| H(_2)O | Ethanol | 1 |

Note: Data is generalized for primary alkyl bromides and relative to the rate of solvolysis.

Table 2: S(_N)2 vs. E2 Product Ratios with Different Bases/Nucleophiles

| Reagent | Solvent | S(_N)2 Product (%) | E2 Product (%) |

Sodium Ethoxide (EtO | Ethanol | ~80% (Ether) | ~20% (Alkene) |

Potassium tert-Butoxide (t-BuO | tert-Butanol | <10% (Ether) | >90% (Alkene) |

| Sodium Azide (NaN(_3)) | DMF | >95% (Azide) | <5% (Alkene) |

Experimental Protocols

Protocol 1: S(_N)2 Synthesis of Pentyl Azide

This protocol describes a typical S(_N)2 reaction with a good nucleophile and a polar aprotic solvent to minimize the competing E2 reaction.

Materials:

-

This compound (1-bromopentane)

-

Sodium azide (NaN(_3))

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide in anhydrous DMF.

-

Add this compound to the solution.

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Protocol 2: Investigating S(_N)2/E2 Competition

This protocol outlines a method to study the competition between substitution and elimination using a strong base in a protic solvent.

Materials:

-

This compound (1-bromopentane)

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Saturated aqueous ammonium chloride solution

-

Pentane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide in ethanol.

-

Add this compound to the ethanolic solution.

-

Heat the mixture to reflux with stirring for a specified time.

-

Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

-

Extract the products with pentane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the substitution product (ethyl pentyl ether) to the elimination product (1-pentene).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting and analyzing a nucleophilic substitution reaction.

Caption: General experimental workflow.

References

A Guide to Historical Methods for the Preparation of Acyl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl bromides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. Their enhanced reactivity compared to the corresponding acyl chlorides makes them particularly useful in a variety of transformations, including the formation of esters, amides, and in reactions such as the Hell-Volhard-Zelinsky α-bromination of carboxylic acids.[1] This technical guide provides an in-depth exploration of the historical methods developed for the preparation of acyl bromides, offering detailed experimental protocols and a comparative analysis of these seminal techniques.

Core Historical Methods

The classical approaches to synthesizing acyl bromides primarily revolve around the conversion of carboxylic acids using phosphorus or sulfur-based brominating agents. These methods, while foundational, often involve harsh reagents and conditions.

The Phosphorus Tribromide (PBr₃) Method

The reaction of carboxylic acids with phosphorus tribromide (PBr₃) is one of the most traditional and widely employed methods for the synthesis of acyl bromides.[1][2] This reaction is notably the first step in the renowned Hell-Volhard-Zelinsky reaction, where the in situ generated acyl bromide is a key reactive intermediate for subsequent α-bromination.[3]

The overall reaction is as follows:

3 RCOOH + PBr₃ → 3 RCOBr + H₃PO₃

Historically, acetyl bromide was prepared as early as 1863 by distilling it from a mixture of glacial acetic acid, bromine, and phosphorus.[4] However, this approach often led to the formation of bromo-acetyl bromide as a side product. The direct use of phosphorus tribromide was found to be a more controlled method.

Reaction Mechanism with Phosphorus Tribromide

The mechanism involves the activation of the carboxylic acid's hydroxyl group by the electrophilic phosphorus of PBr₃, followed by nucleophilic attack of the bromide ion.

Caption: Mechanism of Acyl Bromide Formation using PBr₃.

The Thionyl Bromide (SOBr₂) Method

Analogous to the use of thionyl chloride for the preparation of acyl chlorides, thionyl bromide (SOBr₂) can be employed for the synthesis of acyl bromides. However, thionyl bromide is less stable than its chloride counterpart, which can make its use less efficient. The reaction proceeds with the formation of gaseous byproducts, which can simplify purification.

The overall reaction is:

RCOOH + SOBr₂ → RCOBr + SO₂ + HBr

Due to the instability of thionyl bromide, historical accounts often describe its in situ preparation or use with caution.

Reaction Mechanism with Thionyl Bromide

The mechanism is similar to that with thionyl chloride, involving the formation of a reactive intermediate that is then attacked by a bromide ion.

Caption: Mechanism of Acyl Bromide Formation using SOBr₂.

N-Bromosuccinimide and Triphenylphosphine (NBS/TPP)

A comparatively milder method for the preparation of acyl bromides involves the use of N-bromosuccinimide (NBS) in combination with triphenylphosphine (TPP). This approach generates the acyl bromide under neutral conditions and at room temperature, offering an advantage for substrates that are sensitive to harsh acidic conditions.

The reaction first forms a phosphonium bromide intermediate which then reacts with the carboxylic acid.

Reaction Workflow for NBS/TPP Method

This method represents a more modern approach compared to the classical PBr₃ and SOBr₂ reagents.

Caption: Workflow for Acyl Bromide Synthesis via NBS/TPP.

Quantitative Data Summary

The following table summarizes quantitative data for the historical preparation of acetyl bromide, a common model substrate.

| Method | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Acetic Acid and PBr₃ | Acetic acid, PBr₃ | 40 | 5 | 55-60 | |

| Acetic Anhydride and Bromine | Acetic anhydride, Br₂ | 80 - 125 | 5.5 + overnight | ~45 | |

| Acetic Acid, Acetic Anhydride, and PBr₃ | Acetic acid, acetic anhydride, PBr₃ | 20 - 40 | 2.5 + distillation | >90 | |

| Burton & Degering Modification (PBr₃) | Acetic acid, PBr₃ | Distillation | Not specified | 81.7 |

Experimental Protocols

Preparation of Acetyl Bromide using Phosphorus Tribromide (Burton & Degering, 1940)

-

Preparation of Phosphorus Tribromide: Freshly washed and dried red phosphorus is placed in a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser. Dried bromine is added slowly from a dropping funnel into a slight excess of the red phosphorus. The reaction is highly exothermic. The resulting phosphorus tribromide is distilled (b.p. 169-170 °C at 740 mm).

-

Preparation of Acetyl Bromide: A slight excess of 99.5% glacial acetic acid (3.075 moles of CH₃COOH per mole of PBr₃) is added slowly through a dropping funnel, with stirring, to the cold phosphorus tribromide.

-

The mixture separates into two layers which are distilled separately into a common receiver packed in ice.

-

The crude acetyl bromide is then rectified by distillation. The fraction boiling between 75-76 °C at 740 mm is collected. The reported yield was 81.7% of the theoretical.

Preparation of Acetyl Bromide using Acetic Acid, Acetic Anhydride, and PBr₃

-

To a dry and clean 1000 ml four-neck flask, add 180 g (3 mol) of acetic acid and 306 g (3 mol) of acetic anhydride.

-

Stir the mixture and cool to below 20 °C.

-

Add 830 g (3.06 mol) of phosphorus tribromide dropwise.

-

Slowly warm the reaction mixture to 30 °C and maintain for 2 hours.

-

Heat the mixture to reflux and maintain for 0.5 hours.

-

Distill the product at normal pressure for 6-8 hours, followed by vacuum distillation for 2 hours until no more liquid evaporates.

-

The collected acetyl bromide should have a purity of over 98%.

General Procedure for the one-pot synthesis of amides from carboxylic acids via acyl bromides using TPP-NBS

-

A mixture of a carboxylic acid (5 mmol) and triphenylphosphine (5 mmol) in dichloromethane (10 ml) is cooled to 0-5 °C.

-

N-Bromosuccinimide (5 mmol) is added in four portions, and the reaction mixture is stirred for 30 minutes.

-

The reaction is allowed to warm to room temperature. At this stage, the acyl bromide has been formed in situ.

-

To proceed with amide formation, a mixture of an amine (e.g., morpholine or piperidine) and pyridine (5 mmol) is added to the reaction mixture.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The product is extracted with n-pentane and washed with water.

References

Methodological & Application

Application Notes & Protocols: The Use of Valeryl Bromide in Friedel-Crafts Acylation Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of valeryl bromide in Friedel-Crafts acylation reactions for the synthesis of aryl pentyl ketones. These ketones are valuable intermediates in the development of pharmaceuticals, agrochemicals, and fragrances.[1] Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to guide researchers in the successful application of this important synthetic transformation.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[3][4]

This compound serves as an effective acylating agent for introducing a five-carbon pentanoyl group onto an aromatic substrate. The resulting aryl pentyl ketones are versatile intermediates. The ketone moiety can be reduced to an alcohol or completely to an alkane via Wolff-Kishner or Clemmensen reduction, while the aromatic ring can undergo further functionalization.[5] This flexibility makes this compound a key reagent in synthetic routes for more complex molecules in drug discovery and materials science.

Reaction Mechanism

The Friedel-Crafts acylation with this compound proceeds through the formation of a highly electrophilic acylium ion. The mechanism involves three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlBr₃) coordinates to the bromine atom of this compound, making it a better leaving group. This complex dissociates to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration: A weak base, such as the [AlBr₄]⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final aryl pentyl ketone product and regenerating the Lewis acid catalyst. However, the product ketone, being a moderate Lewis base, often complexes with the catalyst, necessitating the use of stoichiometric amounts of the Lewis acid.

References

Valeryl Bromide as a Precursor for Ketone Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ketones using valeryl bromide as a key precursor. This compound, a five-carbon acyl bromide, serves as a versatile building block for introducing a pentanoyl group into various molecules, a common motif in pharmacologically active compounds and other functional organic materials. The following sections detail several established synthetic methodologies, including Friedel-Crafts acylation, Grignard reagent-based syntheses, and reactions involving organocuprates.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In this reaction, an acyl halide, such as valeroyl chloride (which can be readily prepared from this compound), reacts with an aromatic compound in the presence of a Lewis acid catalyst.

General Reaction Scheme:

Application Example 1: Synthesis of Valerophenone

Valerophenone, also known as butyl phenyl ketone, is synthesized by the Friedel-Crafts acylation of benzene with valeroyl chloride[1][2].

Experimental Protocol: Synthesis of Valerophenone

Materials:

-

Benzene

-

Valeroyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of benzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the mixture to stir for 15 minutes at 0°C.

-

Slowly add valeroyl chloride (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford pure valerophenone.

Quantitative Data for Valerophenone Synthesis

| Reactant | Molar Eq. |

| Benzene | 1.0 |

| Valeroyl Chloride | 1.1 |

| Aluminum Chloride | 1.2 |

| Product | Yield |

| Valerophenone | ~94% |

Table 1: Stoichiometry and Yield for Valerophenone Synthesis.

Application Example 2: Synthesis of 4'-Bromovalerophenone

This protocol details the synthesis of 4'-bromovalerophenone via the Friedel-Crafts acylation of bromobenzene with valeryl chloride, demonstrating the utility of this method for functionalized arenes[3].

Experimental Protocol: Synthesis of 4'-Bromovalerophenone

Materials:

-

Bromobenzene

-

Valeryl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, addition funnel, condenser

Procedure:

-

In a round-bottom flask, add bromobenzene (1.0 eq) and dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add aluminum chloride (AlCl₃) (1.1 eq) to the stirred solution.

-

Add valeryl chloride (1.05 eq) dropwise to the mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for 4'-Bromovalerophenone Synthesis

| Reactant | Molar Eq. |

| Bromobenzene | 1.0 |

| Valeryl Chloride | 1.05 |

| Aluminum Chloride | 1.1 |

| Product | Yield |

| 4'-Bromovalerophenone | High |

Table 2: Stoichiometry for 4'-Bromovalerophenone Synthesis. Note: Specific yield can vary based on reaction scale and purification method.

Ketone Synthesis via Grignard Reagents

Grignard reagents, formed from the reaction of an alkyl or aryl halide with magnesium, are powerful nucleophiles that can be used to synthesize ketones. When this compound is converted to its corresponding Grignard reagent (pentylmagnesium bromide), it can react with various electrophiles, such as acyl chlorides or nitriles, to form ketones.

General Reaction Schemes:

-

With Acyl Chlorides: C4H9MgBr + RCOCl -> C4H9COR + MgBrCl

-

With Nitriles: C4H9MgBr + RCN -> (hydrolysis) -> C4H9COR[4][5]

Application Example: Synthesis of a Generic Ketone from Pentylmagnesium Bromide and an Acyl Chloride

This protocol provides a general method for the acylation of a Grignard reagent, which can be adapted for pentylmagnesium bromide.

Experimental Protocol: General Ketone Synthesis from a Grignard Reagent

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Acyl chloride (e.g., benzoyl chloride)

-

N-methylpyrrolidone (NMP)

-

Toluene

-

Aqueous ammonium chloride solution

-

Dichloromethane (CH₂Cl₂)

-

Dilute HCl

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

Part A: Preparation of Pentylmagnesium Bromide

-

To a well-stirred mixture of magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF, add a small portion of this compound (1.0 eq) to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining this compound in THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Acylation Reaction

-

In a separate flask, to a well-stirred solution of NMP (1.1 eq) in dry toluene, add the acyl chloride (1.2 eq) in toluene at 0 °C over 15 minutes.

-

Stir for an additional 15 minutes at the same temperature.

-

Add the prepared pentylmagnesium bromide solution dropwise to the acyl chloride-NMP mixture at -5 to -10 °C over 15 minutes.

-

Stir the reaction mixture for 4 hours at 0 to -5 °C.

-

Quench the reaction by adding it to an aqueous ammonium chloride solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with dilute HCl, saturated sodium carbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Quantitative Data for a Generic Grignard-based Ketone Synthesis

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Magnesium | 1.5 |

| Acyl Chloride | 1.2 |

| N-methylpyrrolidone | 1.1 |

| Product | Yield |

| Ketone | 70-85% |

Table 3: General Stoichiometry and Expected Yield for Grignard-based Ketone Synthesis.

Ketone Synthesis via Organocuprates

Organocuprates, also known as Gilman reagents, are less reactive than Grignard reagents and offer a milder method for the synthesis of ketones from acyl chlorides. The reaction typically stops at the ketone stage without the over-addition that can occur with Grignard reagents. This compound can be used to prepare a lithium dipentylcuprate reagent.

General Reaction Scheme:

2 C4H9Li + CuI -> (C4H9)2CuLi + LiI (C4H9)2CuLi + RCOCl -> C4H9COR + C4H9Cu + LiCl

This method is particularly useful for the synthesis of ketones where the corresponding Grignard reagent might be too reactive and lead to the formation of tertiary alcohols as byproducts.

Signaling Pathways and Experimental Workflows

References

Application of Valeryl Bromide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeryl bromide (pentanoyl bromide) is a highly reactive acyl halide that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its principal application lies in the acylation of amines and alcohols to introduce a pentanoyl group into a molecule. This functionalization is a key step in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the production of the angiotensin II receptor blocker, Valsartan. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Valsartan.

Core Application: Synthesis of Valsartan Intermediate

A critical step in the synthesis of Valsartan involves the N-acylation of an L-valine methyl ester derivative. While many published procedures utilize valeryl chloride, this compound can be employed similarly, often with higher reactivity which may allow for milder reaction conditions. The reaction involves the formation of an amide bond between the secondary amine of the L-valine derivative and the valeryl group.

General Reaction Scheme

Caption: General N-acylation reaction using this compound.

Experimental Protocols

The following protocol is a representative procedure for the N-acylation step in the synthesis of a Valsartan intermediate, adapted from literature procedures that use valeryl chloride.[1][2] Researchers should note that due to the higher reactivity of this compound, reaction times may be shorter or temperatures lower. Optimization is recommended for specific substrates and scales.

Synthesis of (S)-N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester

This protocol details the acylation of (S)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester.

Materials:

-

(S)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add this compound (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (S)-N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine methyl ester.

Quantitative Data:

The following table summarizes typical yields and conditions reported in the literature for the analogous reaction with valeryl chloride, which can serve as a baseline for optimization with this compound.

| Reactant | Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| (S)-N-{[2'-cyanobiphenyl-4-yl]methyl}valine methyl ester | Valeryl chloride | Pyridine | Dichloromethane | Room Temp | - | ~100 | - | [2] |

| (S)-N-{[2'-tetrazolylbiphenyl-4-yl]methyl}valine methyl ester | Valeryl chloride | Pyridine | THF | - | 1.5 h | 97 | 97.4 | [3] |

| N-[(2'-cyanobiphenyl-4-yl]methyl]-(L)-valine ester | Valeryl chloride | DIPEA | Dioxane | 80 | 5 min | 98.8 | - | [1] |

| L-valine methyl ester hydrochloride | Valeryl chloride | Triethylamine | Dichloromethane | 0 | 1 h | 95 | - |

Workflow for Valsartan Intermediate Synthesis

The synthesis of the Valsartan intermediate is a multi-step process. The N-acylation with this compound is a key transformation within this workflow.

Caption: Synthetic workflow for a key Valsartan intermediate.

Conclusion